![molecular formula C14H28O4S2Sn B14509943 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid CAS No. 62750-47-4](/img/structure/B14509943.png)
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid is a complex organotin compound. It is characterized by the presence of both carboxyethylsulfanyl and stannyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid typically involves the reaction of dibutyltin dichloride with 3-mercaptopropanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to thiols.
Substitution: The stannyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Applications De Recherche Scientifique
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mécanisme D'action
The mechanism of action of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to cellular disruption. The stannyl group plays a crucial role in these interactions, facilitating the binding to specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide, but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in polymerization reactions, but lacks the carboxyethylsulfanyl functionality.
Propriétés
Numéro CAS |
62750-47-4 |
|---|---|
Formule moléculaire |
C14H28O4S2Sn |
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
3-[dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C4H9.2C3H6O2S.Sn/c2*1-3-4-2;2*4-3(5)1-2-6;/h2*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);/q;;;;+2/p-2 |
Clé InChI |
YLFRJROMPGNJRP-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCC(=O)O)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



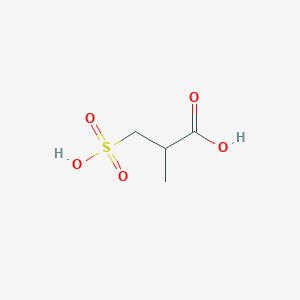
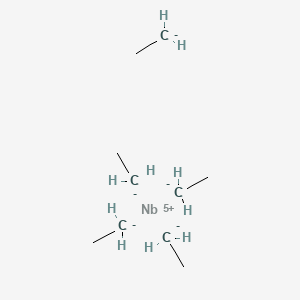
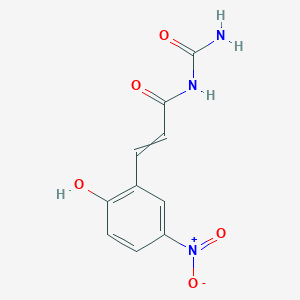

![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)



![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
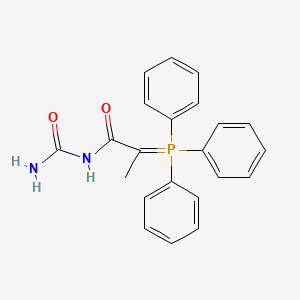
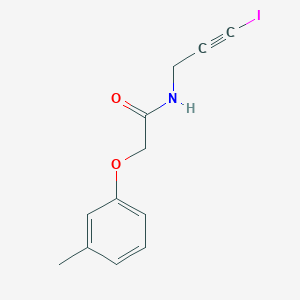
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
